![molecular formula C8H10O B121277 2,4-Dimethylphenol-d10 CAS No. 1219794-86-1](/img/structure/B121277.png)
2,4-Dimethylphenol-d10
Overview
Description
2,4-Dimethylphenol-d10, also known as 1,2,5-trideuterio-3-deuteriooxy-4,6-bis(trideuteriomethyl)benzene, is a deuterated compound that has a molecular formula of C8H10O and a molecular weight of 132.23 g/mol. It is an isotopically labeled research compound .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylphenol-d10 can be represented as (CD3)2C6D3OD . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
2,4-Dimethylphenol-d10 has a molecular weight of 132.23 . The parent compound, 2,4-Dimethylphenol, has a molecular weight of 122.1644 .
Scientific Research Applications
Environmental Contaminant Assessment
2,4-Dimethylphenol-d10 is used in trace-level semivolatile organics analyses, such as USEPA Method 8270, which are important tools for assessing environmental contaminants worldwide . This method encompasses several classes of analytes, including amines, alcohols, polycyclic aromatic hydrocarbons, and phenols .
Proteomics Research
This compound is used in proteomics research, a branch of molecular biology that studies proteins, their structures, and functions .
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) have been developed for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound similar to 2,4-Dimethylphenol-d10 . These processes evaluate and compare operation conditions, efficiencies, and intermediaries .
Synthesis of 1,3,5-Triazines
Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups . These protocols involve sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
Synthesis of 1,2,3-Triazoles
1,2,3-Triazoles, a class of compounds well known for their applications in different fields, including the production of herbicides and polymer photostabilisers , can be synthesized from 2,4-Dimethylphenol-d10 .
Catalytic Synthesis
The 4,5-disubstituted 1,2,3-triazoles (4,5-DTs) could be considered a direct precursor for 2-substituted 1,2,3-triazoles, which could show much interesting biological activity . Furthermore, the 1,2,3-triazole moieties disubstituted at C-4 and C-5 just demonstrated anticancer activity as analogous to combretastatin A-4, an anti-mitotic agent .
Safety and Hazards
Mechanism of Action
Target of Action
2,4-Dimethylphenol-d10 is a useful isotopically labeled research compound . It is used both as a pesticide to ward off insects or other common pests from crops . The primary targets of this compound are therefore pests that pose a threat to crops.
Biochemical Pathways
A related compound, 2,4-dinitrophenol, is known to be involved in the microbial degradation of aromatic compounds via a meta-cleavage pathway . This pathway involves a multicomponent phenol hydroxylase and subsequent meta-cleavage
Pharmacokinetics
The related compound 2,4-dinitrophenol has been studied for its pharmacokinetics and toxicokinetics . It’s important to note that the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and overall effects.
Result of Action
As a pesticide, it is likely to result in the death of pests that pose a threat to crops .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dimethylphenol-d10. For instance, 2,4-dimethylphenol, a fungicide and disinfectant, is known to be highly soluble in water and is a volatile substance . . These properties suggest that the compound’s action may be influenced by factors such as soil type, temperature, and moisture levels.
properties
IUPAC Name |
1,2,5-trideuterio-3-deuteriooxy-4,6-bis(trideuteriomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFFULVDNCHOFZ-WOMAJQTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])O[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylphenol-d10 |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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